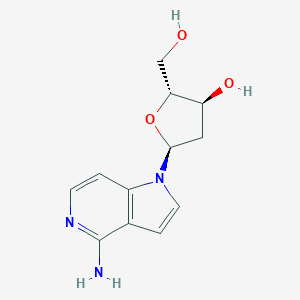
2-Ddad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-3,7-dideazaadenosine is a modified nucleoside analog that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is structurally similar to adenosine but lacks nitrogen atoms at positions 3 and 7 of the purine ring, which are replaced by carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3,7-dideazaadenosine typically involves the glycosylation of a pyrrole precursor. One common method starts with 1H-Pyrrolo[3,2-c]pyridine, which undergoes chlorination to form 4,6-dichloro-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl] intermediate. This intermediate is then subjected to deprotection and further reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-3,7-dideazaadenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-3,7-dideazaadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-3,7-dideazaadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other bioactive molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as an antiviral and anticancer agent, given its structural similarity to naturally occurring nucleosides.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-3,7-dideazaadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. By mimicking natural nucleosides, it can inhibit enzymes such as adenosine deaminase, affecting purine metabolism and signaling pathways . This inhibition can lead to altered cellular functions, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: Similar in structure but contains nitrogen atoms at positions 3 and 7.
3,7-Dideazaadenosine: Lacks the 2’-deoxy modification but shares the absence of nitrogen atoms at positions 3 and 7.
2’-Deoxy-3,7-dideazaguanosine: Another modified nucleoside with similar structural changes.
Uniqueness
2’-Deoxy-3,7-dideazaadenosine is unique due to its combined modifications at the 2’ position and the 3 and 7 positions of the purine ring. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
114915-06-9 |
|---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
InChI-Schlüssel |
LINONVNNJPVOHW-AXFHLTTASA-N |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Key on ui other cas no. |
114915-06-9 |
Synonyme |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















